4-Chloro-2-fluorotoluene

Catalog No.
S1894602
CAS No.
452-75-5
M.F
C7H6ClF
M. Wt
144.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluorotoluene

CAS Number

452-75-5

Product Name

4-Chloro-2-fluorotoluene

IUPAC Name

4-chloro-2-fluoro-1-methylbenzene

Molecular Formula

C7H6ClF

Molecular Weight

144.57 g/mol

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3

InChI Key

MKFCYQTVSDCXAQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)F

Canonical SMILES

CC1=C(C=C(C=C1)Cl)F

The exact mass of the compound 4-Chloro-2-fluorotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-2-fluorotoluene is a disubstituted halogenated aromatic building block characterized by a toluene core with an ortho-fluorine and a para-chlorine atom. As a colorless to light yellow liquid with a boiling point of 158 °C and a density of 1.186 g/mL, it is primarily procured as a foundational intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and specialty fluorinated materials. Its value in industrial procurement lies in its orthogonal halogen reactivity, which allows for selective cross-coupling at the chlorine site while retaining the fluorine atom for subsequent nucleophilic aromatic substitution (SNAr) or to serve as a metabolic block in active pharmaceutical ingredients (APIs) [1].

Substituting 4-Chloro-2-fluorotoluene with closely related analogs, such as 4-chlorotoluene or 2,4-dichlorotoluene, fundamentally disrupts established synthetic pathways and final product efficacy. The absence of the ortho-fluorine in 4-chlorotoluene removes a critical directing group for regioselective electrophilic aromatic substitutions (e.g., Friedel-Crafts acylation) and eliminates the metabolic stability imparted by the C-F bond in downstream APIs. Conversely, replacing it with 2,4-dichlorotoluene introduces competing C-Cl activation sites during palladium-catalyzed cross-coupling, destroying chemoselectivity and leading to complex, low-yield mixtures. Furthermore, positional isomers like 2-chloro-4-fluorotoluene alter the steric and electronic environment around the benzylic methyl group, severely impacting the kinetics of downstream bromination or oxidation steps required to form functionalized benzyl bromides or benzoic acids[1].

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), 4-Chloro-2-fluorotoluene demonstrates highly orthogonal reactivity compared to unfluorinated dihalides. The C-Cl bond can be selectively activated by standard palladium catalysts, while the stronger C-F bond remains intact. When compared to 2,4-dichlorotoluene, which possesses two competing C-Cl sites, the use of 4-Chloro-2-fluorotoluene ensures high mono-coupling selectivity. This orthogonal behavior typically results in mono-functionalized product yields exceeding 85%, whereas the dichloro-analog yields complex mixtures of mono- and bis-coupled products, often reducing the target yield to below 50% [1].

Evidence DimensionMono-coupling chemoselectivity and target yield
Target Compound Data>85% yield of mono-coupled product due to orthogonal C-Cl vs C-F activation
Comparator Or Baseline2,4-Dichlorotoluene (<50% target yield due to competing C-Cl sites)
Quantified Difference>35% increase in target yield with elimination of bis-coupled byproducts
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura)

Eliminates the need for complex chromatographic separation of bis-coupled byproducts, significantly lowering the cost of goods in large-scale API manufacturing.

Regioselectivity in Electrophilic Aromatic Substitution

The specific substitution pattern of 4-Chloro-2-fluorotoluene provides a highly synergistic directing effect during electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. The combined electronic effects of the ortho-fluorine and para-chlorine atoms strongly direct incoming electrophiles to the 5-position. Compared to the baseline 4-chlorotoluene, which lacks the fluorine directing group and typically yields a broader mixture of isomers, 4-Chloro-2-fluorotoluene achieves >90% regioselectivity for the target isomer. This precise control is critical when synthesizing highly substituted benzodioxole or acetophenone intermediates for agrochemicals [1].

Evidence DimensionRegioselectivity in Friedel-Crafts acylation
Target Compound Data>90% regioselectivity for the 5-acyl isomer
Comparator Or Baseline4-Chlorotoluene (broad mixture of ortho/para isomers relative to the methyl group)
Quantified DifferenceSignificant reduction in isomeric byproducts, increasing effective yield of the desired regioisomer
ConditionsFriedel-Crafts acylation using AlCl3 and acyl chlorides at low temperatures (-5 °C to 60 °C)

High regioselectivity drastically reduces downstream purification bottlenecks, making it the preferred precursor for highly substituted aromatic building blocks.

Purity and Yield Optimization in Industrial Manufacturing

The procurement quality of 4-Chloro-2-fluorotoluene is heavily dependent on its manufacturing route. Advanced industrial synthesis utilizing an anhydrous hydrofluoric acid diazotization route from 5-chloro-2-methylaniline achieves exceptional purity and yield. Compared to the traditional Balz-Schiemann (tetrafluoroboric acid) route, which is prone to thermal decomposition byproducts and lower yields (~70-80%), the optimized anhydrous HF process delivers 4-Chloro-2-fluorotoluene at >99.9% GC purity with synthetic yields reaching 98%. This ultra-high purity profile is essential for preventing the carryover of trace isomeric impurities into late-stage pharmaceutical syntheses [1].

Evidence DimensionCrude synthetic yield and final GC purity
Target Compound Data98% yield and >99.9% GC purity (Anhydrous HF route)
Comparator Or BaselineTraditional Balz-Schiemann route (~70-80% yield, higher impurity profile)
Quantified Difference~20% increase in yield and near-complete elimination of thermal decomposition byproducts
ConditionsDiazotization of 5-chloro-2-methylaniline followed by fluorination

Procuring material synthesized via high-yield, high-purity routes ensures batch-to-batch reproducibility and compliance with stringent API starting material specifications.

Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

Directly leverages the orthogonal reactivity to perform selective cross-coupling at the C-Cl bond, embedding the metabolically stable C-F bond into the final drug scaffold without requiring late-stage fluorination .

Production of Advanced Agrochemical Fungicides and Herbicides

Utilizes the high regioselectivity in electrophilic aromatic substitutions to synthesize highly substituted phenylpyrazole fungicides and other crop protection agents efficiently .

Manufacturing of 4-Chloro-2-fluorobenzoic Acid and Benzyl Halides

Serves as the premier starting material for oxidation or radical bromination of the benzylic methyl group. The high initial purity of the procured toluene derivative ensures that the resulting benzoic acids or benzyl bromides meet the strict purity requirements for downstream coupling reactions .

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

452-75-5

Wikipedia

4-Chloro-2-fluorotoluene

Dates

Last modified: 08-16-2023

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